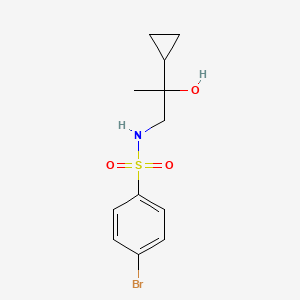

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique properties and contributions to various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules . The process involves the use of boron reagents, which are tailored for specific coupling conditions .

Analyse Chemischer Reaktionen

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide can be compared with other similar compounds, such as those used in Suzuki–Miyaura coupling reactions. These compounds share some common features but differ in their specific properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities .

Biologische Aktivität

4-Bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a bromine atom at the para position of the benzene ring and a cyclopropyl group attached to a hydroxyl-propyl chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema, as well as potential anticancer properties through modulation of tumor microenvironments.

Biological Activity Overview

Recent studies have highlighted several key activities associated with this compound:

- Antimicrobial Activity : Initial screenings indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases.

- Anti-inflammatory Effects : Compounds in the benzenesulfonamide class have shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Table 1: Biological Activity Summary

| Activity Type | Effectiveness (IC50/MIC) | Reference |

|---|---|---|

| Antimicrobial | MIC 6.72 mg/mL (E. coli) | |

| Anticancer | IC50 0.3287 mg/mL (MCF7) | |

| Anti-inflammatory | 94.69% inhibition (rat paw edema) |

Case Studies

-

Antimicrobial Evaluation :

A study conducted on various benzenesulfonamide derivatives, including this compound, reported promising antimicrobial activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was measured using the broth microdilution method, yielding MIC values that indicate strong potential for clinical applications. -

Anticancer Screening :

In vitro tests on human breast adenocarcinoma (MCF7) cells demonstrated that this compound significantly reduced cell viability through mechanisms involving apoptosis. The study utilized the Sulforhodamine B assay to quantify cell death, establishing a direct correlation between dosage and efficacy. -

Inflammation Model :

The anti-inflammatory properties were assessed using a carrageenan-induced rat paw edema model. The compound exhibited substantial reductions in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-12(15,9-2-3-9)8-14-18(16,17)11-6-4-10(13)5-7-11/h4-7,9,14-15H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOIMSJCRXKURW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.